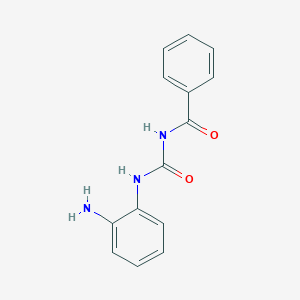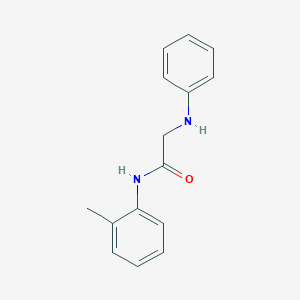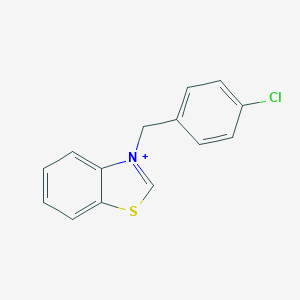
1-Benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly known as 'BDT' and is a derivative of tetrazine. BDT has a molecular formula of C21H16N4O and a molecular weight of 344.38 g/mol.
作用機序
The mechanism of action of BDT is not fully understood. However, it is believed that BDT undergoes a photochemical reaction upon exposure to light, leading to the formation of reactive oxygen species. These reactive oxygen species can then induce cell death in cancer cells, making BDT a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
BDT has been shown to have low toxicity and is not harmful to normal cells. However, it has been found to induce cell death in cancer cells, making it a potential candidate for cancer treatment. BDT has also been shown to have antibacterial properties, which make it useful for the treatment of bacterial infections.
実験室実験の利点と制限
One of the major advantages of BDT is its excellent fluorescence properties, which make it useful for fluorescence imaging and sensing. BDT is also easy to synthesize and has low toxicity, making it safe for use in lab experiments. However, one of the limitations of BDT is its poor solubility in water, which can make it difficult to use in biological systems.
将来の方向性
For research on BDT include the development of BDT-based probes and the investigation of BDT as a potential photosensitizer for the treatment of other diseases.
合成法
The synthesis of BDT involves the reaction between 3,6-diphenyl-1,2,4,5-tetrazine and benzoyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is then purified using column chromatography to obtain pure BDT.
科学的研究の応用
BDT has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent fluorescence properties, which make it useful for fluorescence imaging and sensing. BDT has also been used as a probe to detect the presence of nitric oxide in biological systems. Additionally, BDT has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
特性
分子式 |
C21H16N4O |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(3,6-diphenyl-1H-1,2,4,5-tetrazin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H16N4O/c26-21(18-14-8-3-9-15-18)25-20(17-12-6-2-7-13-17)23-22-19(24-25)16-10-4-1-5-11-16/h1-15H,(H,22,24) |
InChIキー |
KCOHBLIOMXYHKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(N(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)




